

Application Notes & Protocols: CRISPR/Cas9 Screening for Pevonedistat Sensitivity Genes

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Compound of Interest

Compound Name: *Pevonedistat*

Cat. No.: *B1684682*

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Audience: Researchers, scientists, and drug development professionals.

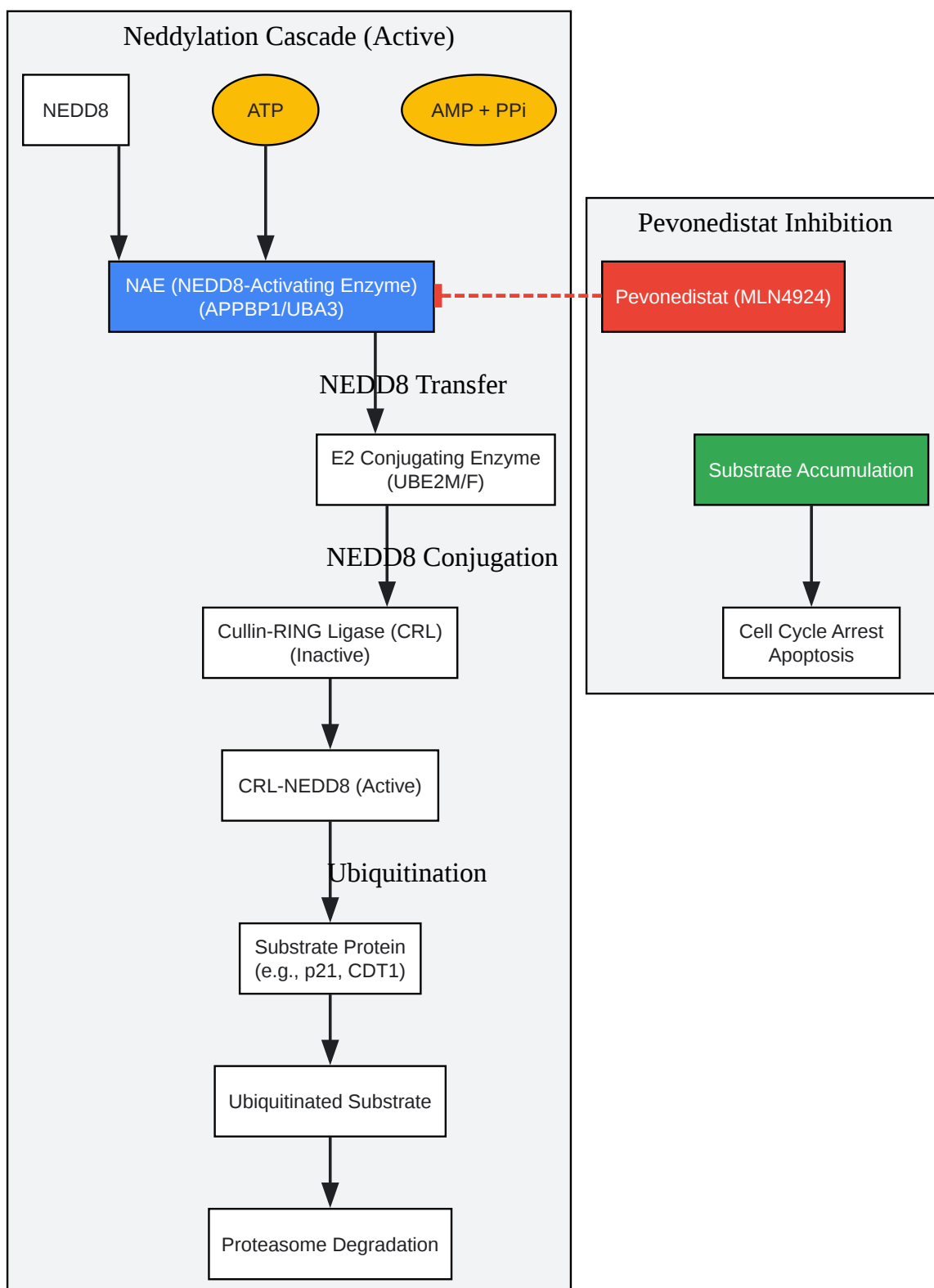
Introduction **Pevonedistat** (MLN4924) is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE).^{[1][2]} NAE is a critical component of the neddylation pathway, which regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).^{[3][4]} By inhibiting NAE, **pevonedistat** blocks CRL-mediated protein ubiquitination and degradation, leading to the accumulation of CRL substrate proteins.^{[4][5]} This disruption of protein homeostasis results in cell cycle arrest, DNA damage, and apoptosis in cancer cells, making **pevonedistat** a promising therapeutic agent for various malignancies, including solid tumors and hematologic cancers like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).^{[2][6]}

Despite its promising activity, patient responses to **pevonedistat** can vary, and acquired resistance can emerge.^{[7][8]} Identifying the genetic determinants of sensitivity and resistance is crucial for patient stratification and the development of effective combination therapies. Genome-wide CRISPR/Cas9 loss-of-function screens are a powerful tool for systematically identifying genes whose knockout confers sensitivity or resistance to a given drug.^{[9][10]} These screens can uncover novel drug targets, elucidate mechanisms of action, and identify biomarkers for predicting treatment response.^[11]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 screening to identify genes that sensitize cancer cells to **pevonedistat**.

Pevonedistat's Mechanism of Action

Pevonedistat functions by mimicking adenosine monophosphate (AMP) and binding to the NAE active site, forming an irreversible covalent adduct with NEDD8.^{[5][6]} This action halts the entire neddylation cascade. The primary downstream effect is the inactivation of CRLs, the largest family of E3 ubiquitin ligases. Inactivated CRLs fail to ubiquitinate their substrate proteins, which include key regulators of cell cycle progression (e.g., p21, p27), DNA replication, and stress responses.^{[3][7]} The accumulation of these proteins triggers cellular stress, leading to apoptosis and cell cycle arrest.^{[4][6]}



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Caption: Pevonedistat inhibits NAE, blocking CRL activation and causing substrate accumulation.

Quantitative Data Summary

The sensitivity of cancer cells to **pevonedistat** varies across different cell types. This variability can be quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.

Table 1: **Pevonedistat** IC50 Values in Neuroblastoma Cell Lines

Cell Line	p53 Status	MYCN Status	IC50 (nM)
SK-N-AS	Mutant	Non-amplified	275
CHP-212	Wild-type	Amplified	400
IMR-32	Wild-type	Amplified	212
LAN-5	Wild-type	Amplified	136
SY5Y	Wild-type	Non-amplified	262

Data derived from a study on neuroblastoma cell lines, demonstrating **pevonedistat**'s cytotoxic effects at nanomolar concentrations.[\[12\]](#)

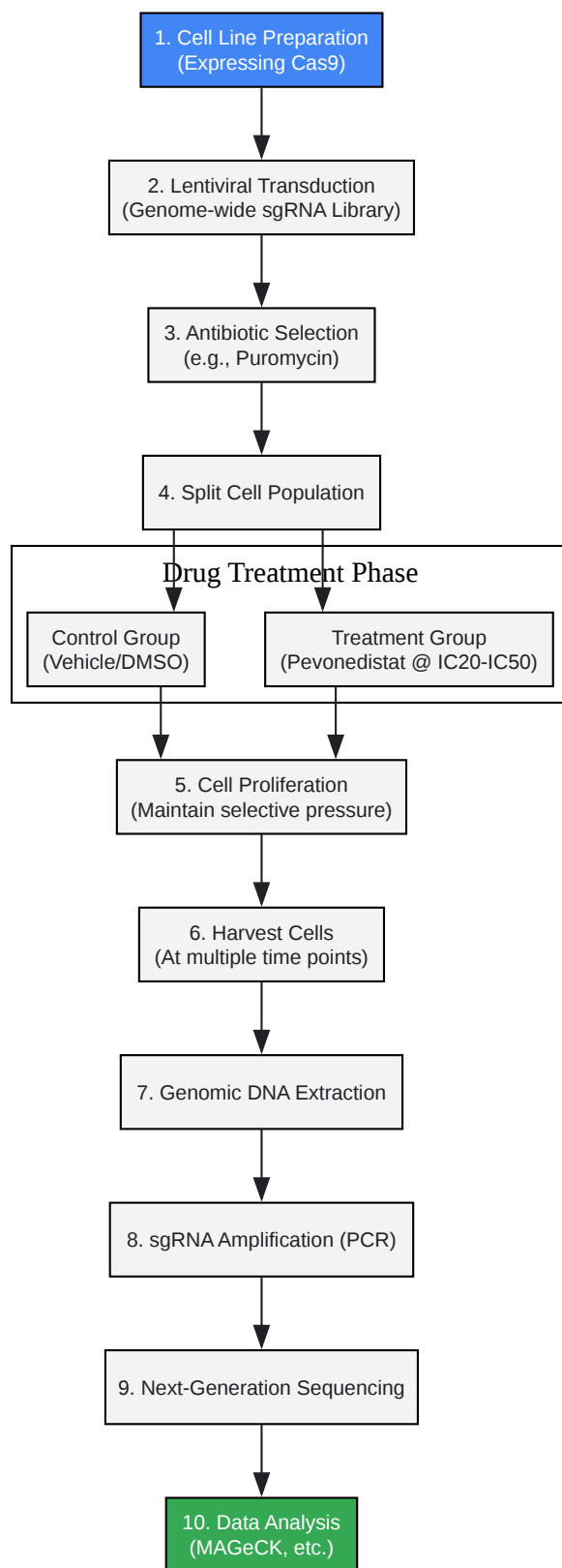
Table 2: Hypothetical Results from a **Pevonedistat** CRISPR Sensitivity Screen This table illustrates the expected format of results from a genome-wide CRISPR screen. "Sensitizing genes" are those whose knockout leads to increased **pevonedistat** efficacy, resulting in the depletion of cells carrying the corresponding sgRNA (negative log-fold change).

Gene	Function	Putative Role in Pevonedistat Response	Log-Fold Change (Pevonedistat vs. Control)
Top Sensitizing Hits (Depleted sgRNAs)			
ABCG2	Drug efflux pump	Knockout prevents pevonedistat export from the cell, increasing intracellular concentration and efficacy.[7][13]	-2.8
NRF2 (NFE2L2)	Oxidative stress response	Knockout may prevent the mitigation of pevonedistat-induced reactive oxygen species (ROS), enhancing cell death. [7]	-2.1
CUL4A	Cullin-RING Ligase component	Loss may exacerbate the disruption of protein homeostasis initiated by pevonedistat.	-1.9
Top Resistance Hits (Enriched sgRNAs)			
UBA3	NAE catalytic subunit	Loss of a core target pathway component confers absolute resistance.	+4.5

| PMAIP1 (NOXA) | Pro-apoptotic BCL2 family protein | Knockout removes a key mediator of apoptosis, promoting survival. **Pevonedistat** is known to upregulate NOXA.[6][14] | +2.5 |

Experimental Protocols

A genome-wide CRISPR/Cas9 screen to identify **pevonedistat** sensitivity genes involves several key stages, from library transduction to bioinformatics analysis.



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Caption: Workflow for a genome-wide CRISPR/Cas9 knockout screen for drug sensitivity.

Protocol 1: Cell Line Preparation and Lentiviral Transduction

- **Cell Line Selection:** Choose a cancer cell line relevant to **pevonedistat**'s clinical applications (e.g., AML, MDS, or a solid tumor line). Ensure the cell line stably expresses the Cas9 nuclease. If not, generate a Cas9-expressing line by lentiviral transduction and selection.
- **Library Selection:** Use a genome-wide sgRNA library (e.g., Brunello, TKOv3).^{[9][11]} These libraries target tens of thousands of genes with multiple sgRNAs per gene for robustness.^[11]
- **Lentivirus Production:** Produce high-titer lentivirus by co-transfecting HEK293T cells with the sgRNA library plasmids and packaging plasmids (e.g., psPAX2 and pMD2.G).^[11]
- **Transduction:**
 - Plate the Cas9-expressing cells.
 - Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection ($MOI \approx 0.3$) to ensure that most cells receive only a single sgRNA.
 - Maintain a high coverage (at least 500 cells per sgRNA in the library) to ensure representation.
 - Include a non-transduced control and a positive control (e.g., sgRNA targeting an essential gene).

Protocol 2: Pevonedistat Screen Execution

- **Antibiotic Selection:** Two days post-transduction, apply an appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells.
- **Establish Baseline:** After selection is complete, harvest a portion of the cells to serve as the baseline ($T=0$) reference for sgRNA distribution.
- **Drug Treatment:**

- Split the remaining cell population into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with **pevonedistat**.
- The concentration of **pevonedistat** should be carefully determined. A dose that causes partial growth inhibition (e.g., IC₂₀-IC₅₀) is ideal for identifying both sensitizing and resistance mutations.
- Cell Culture Maintenance: Culture the cells for a duration that allows for significant sgRNA enrichment or depletion, typically 14-21 days or 10-15 population doublings.[\[15\]](#) Maintain selective pressure by replenishing the media with fresh drug/vehicle every 2-3 days. Ensure cell coverage remains high throughout the experiment.
- Sample Collection: Harvest cells from both arms at the end of the screen.

Protocol 3: NGS Data Acquisition and Analysis

- Genomic DNA Extraction: Extract high-quality genomic DNA from the T=0 baseline sample and the final control and treatment samples.
- sgRNA Amplification: Use a two-step PCR protocol to amplify the sgRNA sequences from the genomic DNA. The primers should include adapters for next-generation sequencing.
- Sequencing: Pool the PCR products and perform high-throughput sequencing (e.g., on an Illumina platform) to determine the read counts for each sgRNA in each sample.
- Bioinformatic Analysis:
 - Use software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[\[11\]](#)
 - Compare the sgRNA abundance in the **pevonedistat**-treated sample to the vehicle-treated sample.
 - Sensitizing genes will be identified by the significant depletion of their corresponding sgRNAs in the **pevonedistat** arm.
 - Resistance genes will be identified by the significant enrichment of their corresponding sgRNAs.

- The output will be a ranked list of genes with associated statistical values (e.g., p-value, false discovery rate).[11]

Protocol 4: Hit Validation

It is critical to validate the top hits from the primary screen.

- Individual Gene Knockout: Generate single-gene knockout cell lines for the top candidate genes using 2-3 independent sgRNAs per gene.
- Cell Viability Assays: Perform dose-response assays with **pevonedistat** on the knockout and wild-type control cells. A sensitizing gene knockout should result in a leftward shift of the dose-response curve (i.e., a lower IC50).
- Competition Assays: Co-culture fluorescently labeled knockout cells and wild-type cells. Treat the mixed population with **pevonedistat** and monitor the ratio of the two cell types over time using flow cytometry. A sensitizing knockout will lead to the depletion of the fluorescently labeled cells in the presence of the drug.
- Mechanism-of-Action Studies: For validated hits, perform further molecular biology experiments (e.g., immunoblotting, cell cycle analysis) to understand how the gene knockout modulates the cellular response to **pevonedistat**. For example, if ABCG2 is a validated hit, one could measure intracellular **pevonedistat** accumulation to confirm its role as an efflux pump.[13]

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